molecular formula C19H24N2O B1662849 Palonosetron CAS No. 135729-61-2

Palonosetron

Cat. No. B1662849
M. Wt: 296.4 g/mol
InChI Key: CPZBLNMUGSZIPR-NVXWUHKLSA-N
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Description

Palonosetron is a medication used for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). It is a selective serotonin 5-HT3 receptor antagonist. Palonosetron is administered intravenously or as a single oral capsule .


Synthesis Analysis

The synthesis of Palonosetron involves several steps including hydrogenation, filtration, evaporation, leaching, recrystallization, and isolation . The process involves adding a palladium catalyst to the reaction mass, hydrogenating the reaction mass at specific conditions, filtering the catalyst, and evaporating the solvent from the filtrate to yield a residue of Palonosetron hydrochloride salt .


Molecular Structure Analysis

Palonosetron has a molecular formula of C19H24N2O and a molecular weight of 296.41 . The cryoelectron microscopy structure of the Palonosetron-bound 5-HT3 receptor has been reported .


Chemical Reactions Analysis

Palonosetron is a selective serotonin 5-HT3 receptor antagonist. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) .


Physical And Chemical Properties Analysis

Palonosetron has a molecular formula of C19H24N2O and a molecular weight of 296.41 .

Scientific Research Applications

1. Chemotherapy-Induced Nausea and Vomiting (CINV) Management

  • Efficacy in Preventing CINV : Palonosetron has been shown to be effective in preventing both acute and delayed CINV after moderately emetogenic chemotherapy. Its long plasma elimination half-life (approximately 40 hours) contributes to its efficacy in this area (Eisenberg et al., 2003).
  • Superiority in Clinical Trials : Phase III trials have demonstrated that palonosetron, compared with traditional 5-HT3 receptor antagonists, is more effective in preventing acute CINV and offers prolonged efficacy, significantly better protection from CINV in delayed and overall phases (Aapro, 2007).

2. Molecular Interactions and Mechanism of Action

  • Unique Molecular Interactions : Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor, such as allosteric binding and positive cooperativity, differentiating it from other 5-HT3 receptor antagonists. This unique interaction triggers 5-HT3 receptor internalization and induces prolonged inhibition of receptor function, potentially explaining its clinical efficacy differences (Rojas et al., 2010).

3. Comparative Efficacy

  • Comparison with Other 5-HT3 Antagonists : In trials comparing palonosetron with granisetron, palonosetron showed non-inferior efficacy in the acute phase and superior efficacy in the delayed phase of CINV prevention, highlighting its enhanced performance over other 5-HT3 antagonists (Saito et al., 2009).

4. Pharmacological Profile

  • Distinct Pharmacological Characteristics : Distinguished by a higher binding affinity for the 5-HT3 receptor and a longer serum half-life, palonosetron's pharmacological profile contributes to its persistent antiemetic effect throughout the delayed emesis risk period (Grunberg & Koeller, 2003).

5. Applications in Other Areas

  • Postoperative Nausea and Vomiting (PONV) Prevention : Palonosetron has also been evaluated for its efficacy in preventing PONV, indicating its potential utility beyond chemotherapy-induced scenarios (Yang & Scott, 2009).

Safety And Hazards

Palonosetron should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. Personal protective equipment should be worn when handling Palonosetron .

Future Directions

Future studies are suggested to focus on nausea and vomiting in the 20–40 % of patients who actually experience these symptoms despite current standard treatment .

properties

IUPAC Name

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBLNMUGSZIPR-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048342
Record name Palonosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Palonosetron is a selective serotonin 5-HT3 receptor antagonist. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Alternative mechanisms appear to be primarily responsible for delayed nausea and vomiting induced by emetogenic chemotherapy, since similar temporal relationships between between serotonin and emesis beyond the first day after a dose have not been established, and 5-HT3 receptor antagonists generally have not appeared to be effective alone in preventing or ameliorating delayed effects. It has been hypothesized that palonosetron's potency and long plasma half-life may contribute to its observed efficacy in preventing delayed nausea and vomiting caused by moderately emetogenic cancer chemotherapy.
Record name Palonosetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Product Name

Palonosetron

CAS RN

135729-61-2, 135729-56-5
Record name Palonosetron
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URL https://commonchemistry.cas.org/detail?cas_rn=135729-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palonosetron [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palonosetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Palonosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALONOSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-(1-azabicyclo-[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one base (30.2 gram, 0.102 mol) was mixed with absolute ethanol (200 ml). The mixture was cooled to about 10° C. and 40% hydrobromic acid (HBr) was added dropwise (23 ml, 0.111 mol). The mixture was stirred at 10° C. for one hour, then concentrated in vacuo. The residue was diluted with ethanol (50 ml) and stirred at 10° C. for one hour. The resulting solid was filtered and dried under reduced pressure to afford 23.1 g of the hydrobromide salt of palonosetron (61% yield) having A/B isomer ratio of 77/22 and purity of 99.2% (as determined by HPLC).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,500
Citations
MAA Siddiqui, LJ Scott - Drugs, 2004 - Springer
… chemotherapy, intravenous palonosetron 0.25mg was more … palonosetron was generally well tolerated in clinical trials, with few adverse events being treatment related. Palonosetron …
Number of citations: 68 link.springer.com
R Stoltz, JC Cyong, A Shah… - The Journal of Clinical …, 2004 - Wiley Online Library
… Subjects were administered a single IV dose of palonosetron, ranging from 0.3 to 90 μg/kg … of palonosetron and its N-oxide metabolite, M9. Intravenous palonosetron was well tolerated …
Number of citations: 199 accp1.onlinelibrary.wiley.com
LPH Yang, LJ Scott - Drugs, 2009 - Springer
… [24] In this study,[21] the change in QTcI interval was −3.6 msec with palonosetron 0.25 mg, −2.9 msec with palonosetron 0.50 mg and −1.5 msec with palonosetron 2.25 mg, compared …
Number of citations: 83 link.springer.com
C Rojas, M Stathis, AG Thomas… - Anesthesia & …, 2008 - journals.lww.com
… Palonosetron also triggered functional effects that persisted beyond its binding to the 5-HT 3 … of palonosetron. To our knowledge, this is the first report showing palonosetron's interaction …
Number of citations: 275 journals.lww.com
PM Singh, A Borle, D Gouda, JK Makkar… - Journal of clinical …, 2016 - Elsevier
… palonosetron to placebo in 5, ramosetron in 5, granisetron in 4, and ondansetron in 12 subgroups). Palonosetron … For delayed phase, palonosetron surpassed ramosetron in all 3 …
Number of citations: 47 www.sciencedirect.com
R Gralla, M Lichinitser, S Van Der Vegt, H Sleeboom… - Annals of …, 2003 - Elsevier
… This study compared the efficacy and tolerability of palonosetron, a novel, second-… to receive a single iv dose of palonosetron 0.25 mg, palonosetron 0.75 mg or ondansetron 32 mg, …
Number of citations: 631 www.sciencedirect.com
…, TJ Gan, Palonosetron 04–06 Study Group - Anesthesia & …, 2008 - journals.lww.com
BACKGROUND: In this randomized, double-blind study we assessed the efficacy and safety of three different doses of the 5-HT 3 receptor antagonist palonosetron, compared with …
Number of citations: 182 journals.lww.com
…, C Apfel, Palonosetron 04-07 Study Group - Anesthesia & …, 2008 - journals.lww.com
BACKGROUND: We designed this multicenter, randomized, double-blind study to assess the efficacy and safety of three doses of palonosetron, compared with placebo, on the …
Number of citations: 212 journals.lww.com
MS Aapro - Therapeutics and clinical risk management, 2007 - Taylor & Francis
… dose of palonosetron … palonosetron following a single intravenous dose before chemotherapy simplifies dosing schedules. Recent research has focused on optimization of palonosetron-…
Number of citations: 102 www.tandfonline.com
R Navari - Expert opinion on pharmacotherapy, 2013 - Taylor & Francis
… Palonosetron has been approved for the prevention of acute … -HT 3 receptor antagonists, palonosetron in combination with … acute and delayed CINV, palonosetron may be very effective …
Number of citations: 25 www.tandfonline.com

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